molecular formula C21H20FN3O6S B1679801 Prulifloxacin CAS No. 123447-62-1

Prulifloxacin

Cat. No. B1679801
M. Wt: 461.5 g/mol
InChI Key: PWNMXPDKBYZCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prulifloxacin is an older synthetic antibiotic of the fluoroquinolone class . It is a prodrug which is metabolized in the body to the active compound ulifloxacin . It has been approved for the treatment of uncomplicated and complicated urinary tract infections, community-acquired respiratory tract infections in Italy and gastroenteritis, including infectious diarrheas, in Japan .


Molecular Structure Analysis

Prulifloxacin has a molecular formula of C21H20FN3O6S and an average mass of 461.463 Da . The structure of Prulifloxacin has been studied using X-ray crystallography .


Chemical Reactions Analysis

Prulifloxacin has been studied using spectrophotometric methods for quantitative determination in pure and pharmaceutical formulations .


Physical And Chemical Properties Analysis

Prulifloxacin is a white to yellow crystalline solid with a melting point of 220°C (dec.) (lit.) and a boiling point of 86°C (lit.) .

Scientific Research Applications

1. Treatment of Chronic Bacterial Prostatitis (CBP)

2. Prophylaxis in Medical Procedures

  • The drug has been used for prophylaxis in patients undergoing transrectal prostate biopsy and in women undergoing surgical abortion, showing effectiveness in these applications (Rafailidis et al., 2011).

3. Treatment of Traveller's Diarrhoea

  • Prulifloxacin resulted in better clinical and microbiological outcomes compared to placebo for traveller's diarrhoea (Rafailidis et al., 2011).

4. Diabetic Patients with Soft Tissue Infections or Osteomyelitis

  • Its application extends to diabetic patients with soft tissue infections or osteomyelitis, although specific outcomes in these cases were not detailed in the review by Rafailidis et al. (2011).

5. Enhancing Tolerance of Bacillus Calmette-Guérin (BCG) Instillations in Bladder Cancer Patients

  • Prulifloxacin decreased the adverse events associated with BCG instillations in patients with bladder cancer, without affecting cancer recurrence rates (Rafailidis et al., 2011).

6. Broad Spectrum In Vitro Activity

  • Prulifloxacin exhibits broad in vitro activity against various Gram-positive and Gram-negative microorganisms, including potent activity against Escherichia coli and Pseudomonas aeruginosa (Giannarini, Tascini, & Selli, 2009).

7. Activity Against Gastroenteritis-Producing Pathogens

  • It has been shown to be highly activeagainst gastroenteritis strains, including Escherichia coli, Salmonella spp., Shigella spp., and others, making it a potential agent for treating gastroenteritis-causing pathogens (Fritsche, Biedenbach, & Jones, 2008).

8. Cardiac Safety Evaluation

  • In vitro and in vivo assessments have indicated that prulifloxacin is unlikely to prolong the QT interval, suggesting a lower cardiac risk compared to some other fluoroquinolones (Lacroix, Crumb, Durando, & Ciottoli, 2003).

9. Pharmacokinetic Properties

  • Prulifloxacin is noted for its long elimination half-life and good penetration in target tissues, which allows for once-daily administration (Matera, 2006).

10. Interaction with Biological Systems

Safety And Hazards

Prulifloxacin should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Future Directions

Prulifloxacin is currently undergoing clinical trials prior to a possible New Drug Application (NDA) submission to the U.S. Food and Drug Administration (FDA) . It has been investigated for the treatment of Urinary Tract Infection .

properties

IUPAC Name

6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMXPDKBYZCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046480
Record name Prulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prulifloxacin

CAS RN

123447-62-1
Record name Prulifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123447-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prulifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123447621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prulifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRULIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42298IESW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prulifloxacin
Reactant of Route 2
Reactant of Route 2
Prulifloxacin

Citations

For This Compound
2,340
Citations
SJ Keam, CM Perry - Drugs, 2004 - Springer
… , prulifloxacin is rapidly and extensively metabolised to ulifloxacin, the active compound. Like other fluoroquinolones, prulifloxacin … [2,3] Prulifloxacin has a long elimination half-life, thus …
Number of citations: 102 link.springer.com
MG Matera - Pulmonary pharmacology & therapeutics, 2006 - Elsevier
Prulifloxacin, the prodrug of ulifloxacin, is a broad-spectrum oral fluoroquinolone antibacterial agent. After absorption, prulifloxacin is … In well-designed clinical trials, prulifloxacin showed …
Number of citations: 66 www.sciencedirect.com
G Prats, V Rossi, E Salvatori… - Expert Review of Anti …, 2006 - Taylor & Francis
… Prulifloxacin is a new fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and -negative bacteria. Prulifloxacin … the characteristics of prulifloxacin, …
Number of citations: 45 www.tandfonline.com
PI Rafailidis, KA Polyzos, K Sgouros… - International journal of …, 2011 - Elsevier
… for potential uses of prulifloxacin beyond respiratory and … Finally, prulifloxacin decreased the adverse events associated … In summary, prulifloxacin appears to be a promising agent …
Number of citations: 20 www.sciencedirect.com
R Picollo, N Brion, V Gualano, L Mille'rioux… - …, 2003 - thieme-connect.com
The pharmacokinetic properties and tolerability of three different strengths of prulifloxacin (CAS 123447-62-1), a new antibacterial agent prodrug of AF3013 (CAS 112984-60-8), have …
Number of citations: 63 www.thieme-connect.com
Y Huang, J Yan, B Liu, Z Yu, X Gao, Y Tang… - Spectrochimica Acta Part …, 2010 - Elsevier
The interaction between prulifloxacin, a kind of new oral … pepsin was strongly quenched by prulifloxacin. This effect was … (pepsin) and acceptor (prulifloxacin) was obtained according to …
Number of citations: 47 www.sciencedirect.com
G Giannarini, C Tascini, C Selli - 2009 - Future Medicine
… studies testing prulifloxacin for the treatment of traveler’s diarrhea. Prulifloxacin has an … Additional research is needed to further elucidate the promising role of prulifloxacin in the …
Number of citations: 33 www.futuremedicine.com
K Tougou, A Nakamura, S Watanabe… - Drug metabolism and …, 1998 - ASPET
NM441 is a prodrug of the new quinolone carboxylic acid antibacterial agent NM394. A rat serum enzyme (NM441-hydrolase) that catalyzes the hydrolysis of NM441 to NM394 was …
Number of citations: 138 dmd.aspetjournals.org
T Cai, S Mazzoli, A Bechi, P Addonisio… - International journal of …, 2009 - Elsevier
We report the results of a prospective randomised study to evaluate the therapeutic effect of Serenoa repens, Urtica dioica (ProstaMEV ® ), quercitin and curcumin (FlogMEV ® ) extracts …
Number of citations: 109 www.sciencedirect.com
L Gualco, AM Schito, GC Schito, A Marchese - International journal of …, 2007 - Elsevier
… Prulifloxacin produced lower or equal MPC values than the … Compared with susceptible strains, prulifloxacin-resistant … between acquisition of prulifloxacin resistance and loss of …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.